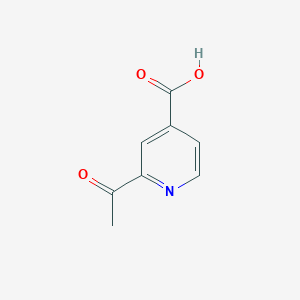

2-Acetylisonicotinic acid

Description

Significance as a Pivotal Nicotinic Acid Derivative in Synthetic Chemistry

2-Acetylisonicotinic acid's importance in synthetic chemistry stems from its status as a key nicotinic acid derivative. Nicotinic acid and its derivatives are fundamental intermediates in the production of numerous compounds. google.com The presence of both a ketone and a carboxylic acid functional group on the pyridine (B92270) ring of this compound allows for a variety of chemical transformations. These reactive sites can be selectively targeted to build more complex molecular architectures. smolecule.com For instance, the acetyl group can undergo oxidation to form a dicarboxylic acid or reduction to an alcohol derivative. Furthermore, the acetyl group can be substituted with other functional groups, leading to a diverse range of substituted pyridine derivatives.

The strategic placement of these functional groups enhances the compound's utility as a precursor for creating targeted molecules with specific biological activities. smolecule.com This versatility has made this compound an indispensable tool for chemists seeking to design and synthesize novel compounds with desired properties.

Overview of Strategic Applications in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of both pharmaceuticals and agrochemicals. google.com

Pharmaceutical Applications:

In the pharmaceutical industry, this compound serves as a crucial starting material for the synthesis of various therapeutic agents. smolecule.com Notable examples include:

Niflumic Acid: An anti-inflammatory drug. google.com

Disopyramide: A medication used to treat certain heart rhythm disorders. google.comsmolecule.com

The compound's derivatives have also been investigated for their potential neuroprotective effects, suggesting a possible role in the development of treatments for neurodegenerative diseases.

Agrochemical Applications:

In the field of agriculture, this compound is a key component in the production of several widely used herbicides. smolecule.com Its derivatives are essential for synthesizing herbicides such as:

Imazapyr google.comsmolecule.com

Picloram google.comsmolecule.com

Imazethapyr google.comsmolecule.com

These herbicides are effective in controlling a broad spectrum of weeds, thereby improving crop yields. smolecule.com The compound also serves as a precursor for the development of certain fungicides and insecticides, further highlighting its importance in crop protection. google.com

Historical and Current Trajectories in Scholarly Investigations

The synthesis and application of this compound have been the subject of scholarly investigation for several decades. Early research focused on developing efficient synthetic methods. One of the initial methods involved the reaction of nicotinic acid N-oxide with acetic anhydride (B1165640), followed by deoxygenation. google.comkoreascience.kr Over the years, researchers have worked to optimize these processes to improve yield, purity, and cost-effectiveness, particularly for industrial-scale production. google.comkoreascience.kr

A significant development in the synthesis of this compound was the use of palladium on carbon (Pd/C) as a catalyst for the deoxygenation step under a hydrogen atmosphere. google.comkoreascience.krprepchem.com This method proved to be more efficient and environmentally friendly compared to earlier techniques that used reagents like phosphorus trichloride (B1173362) (PCl3) or phosphorus tribromide (PBr3). google.com

Current research continues to explore new synthetic routes and applications for this compound and its derivatives. Investigations into the biological activities of these compounds are ongoing, with studies exploring their potential as enzyme inhibitors and their antimicrobial properties. smolecule.com The structural similarity of this compound to other nicotinic derivatives has also prompted research into its potential neuroprotective roles. Furthermore, the compound's utility as an intermediate for a wide range of chemicals ensures its continued relevance in academic and industrial research. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 89942-59-6 smolecule.comlookchem.com |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid smolecule.com |

| Molecular Formula | C8H7NO3 smolecule.comlookchem.com |

| Molecular Weight | 165.15 g/mol smolecule.comlookchem.com |

| Melting Point | 126-127 °C lookchem.com |

| Boiling Point | 334.9±27.0 °C (Predicted) lookchem.com |

| Density | 1.303±0.06 g/cm3 (Predicted) lookchem.com |

Properties

IUPAC Name |

2-acetylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIRCPYOUBOWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624772 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25028-33-5 | |

| Record name | 2-Acetylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies

State-of-the-Art Synthesis of 2-Acetylisonicotinic Acid

The synthesis of this compound, a significant intermediate in the production of pharmaceuticals and agrochemicals, has evolved to favor more efficient and sustainable methods.

The predominant and most advanced method for synthesizing this compound begins with nicotinic acid N-oxide. smolecule.com This process involves two main steps:

Acetylation : Nicotinic acid N-oxide is first reacted with acetic anhydride (B1165640). smolecule.comgoogle.com This reaction, however, does not directly yield the acetylated pyridine (B92270) ring. Instead, it forms an intermediate compound, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. google.com

Deoxygenation : The intermediate is then subjected to deoxygenation to remove the N-oxide group. This is achieved through catalytic hydrogenation. The reaction is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. smolecule.comgoogle.com Subsequent treatment with an aqueous alkali solution followed by an acid solution yields high-purity this compound. google.com

A Korean patent specifies the conditions for the deoxygenation step, which include using an alcohol-based solvent, a 0.5–3% Pd/C catalyst, and a hydrogen pressure of 1–10 atmospheres. google.com This palladium-catalyzed pathway is considered the state-of-the-art industrial method due to its efficiency and the high purity of the final product.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Acetylation | Nicotinic acid N-oxide, Acetic anhydride | 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide |

| Deoxygenation | Pd/C catalyst, H₂ atmosphere (1-10 atm), Alcohol solvent | This compound |

While the palladium-catalyzed route from nicotinic acid N-oxide is standard, other synthetic pathways have been investigated, though they are often less satisfactory.

Ozonolysis of 8-Methylquinoline : An older route involved the ozonolysis of 8-methylquinoline. wikipedia.org However, this method is now considered obsolete for industrial applications due to the significant explosion risk associated with ozonolysis. wikipedia.org

Deoxygenation with Phosphorus Halides : Before the adoption of catalytic hydrogenation, deoxygenation was performed using reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). google.com This method suffered from issues of pollution and higher production costs, leading to lower purity and yield of the desired product. google.com

Microwave-Assisted Synthesis : To enhance efficiency, microwave-assisted synthesis has been explored as an alternative method. smolecule.com This technique can reduce reaction times while potentially improving yield and purity by utilizing different solvents or catalysts. smolecule.com

The development of the palladium-catalyzed deoxygenation process represented a significant improvement in both the yield and purity of this compound compared to earlier methods. google.com

| Synthetic Route | Key Reagents | Drawbacks/Limitations | Status |

| Ozonolysis | 8-Methylquinoline, Ozone | High risk of explosion | Obsolete |

| Phosphorus Halide Deoxygenation | PBr₃ or PCl₃ | Pollution, high cost, lower purity | Largely replaced |

| Microwave-Assisted Synthesis | Varies (alternative catalysts/solvents) | Requires specialized equipment | Investigational |

The sustainability of chemical manufacturing is a critical consideration. The synthesis of this compound provides a clear example of progress toward greener chemistry.

The older synthetic route involving phosphorus halides like PBr₃ and PCl₃ was economically and environmentally problematic. google.com These reagents are hazardous, and the process generated significant pollution, increasing production costs. google.com

In contrast, the modern approach using a palladium on carbon catalyst and a hydrogen atmosphere is considered a more environmentally friendly and sustainable process. google.com This method avoids the use of highly toxic and polluting phosphorus reagents. While palladium is a precious metal, its use as a catalyst means only small quantities are required, and it can often be recovered and reused, enhancing the economic viability of the process. This catalytic route aligns better with the principles of green chemistry by reducing hazardous waste and improving atom economy. imist.mamatanginicollege.ac.in

Reaction Mechanisms and Reactivity Profile of this compound

The chemical behavior of this compound is dictated by its functional groups: the pyridine ring, the acetyl group, and the carboxylic acid moiety.

The mechanism of the acetylation of nicotinic acid N-oxide is more complex than a direct electrophilic substitution. Research has shown that the reaction with hot acetic anhydride does not initially produce 2-acetylnicotinic acid 1-oxide as one might expect. google.comrsc.org

The primary product formed is actually a cyclic intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide. google.com This intermediate is formed through a rearrangement reaction. It is this intermediate that is subsequently subjected to deoxygenation and ring-opening to afford the final this compound. This mechanistic pathway highlights the nuanced reactivity of pyridine N-oxides. The N-oxide group activates the pyridine ring for modification, but the reaction proceeds through a distinct, non-direct route.

The carboxylic acid group of this compound is expected to undergo typical nucleophilic acyl substitution reactions. This class of reaction is fundamental to converting carboxylic acids into derivatives such as esters and amides. youtube.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water).

Esterification : In the presence of an alcohol and an acid catalyst (Fischer esterification), this compound can be converted to its corresponding ester. libretexts.orgiajpr.com For sterically hindered alcohols or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction. orgsyn.org For example, reaction with methanol (B129727) would yield methyl 2-acetylisonicotinate.

Amide Formation : The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of coupling agents to activate the carboxylic acid. nih.govamericanpharmaceuticalreview.com Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For instance, the reaction of isonicotinic acid (a similar structure) with diaminoalkanes using a coupling agent has been demonstrated to form bis-amides, suggesting this compound would react similarly. nih.gov

These nucleophilic acyl substitution reactions are crucial for the derivatization of this compound, enabling its use as a building block in the synthesis of more complex molecules.

Exploration of Pyridine Ring Transformations and Functionalization

The synthesis of this compound is a prime example of targeted pyridine ring functionalization, a critical process in medicinal and agricultural chemistry. The most established and practical route commences with nicotinic acid, which is first converted to its N-oxide. This transformation is pivotal as the N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack and subsequent functionalization.

A common industrial and laboratory-scale synthesis involves reacting nicotinic acid N-oxide with acetic anhydride. smolecule.comkoreascience.kr This step serves a dual purpose: acetylation at the C2 position and formation of an acetate (B1210297) leaving group. The reaction proceeds through an intramolecular electrophilic mechanism. koreascience.kr The resulting intermediate, often an acetylated N-oxide derivative, is then subjected to deoxygenation. This is typically achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere. koreascience.krprepchem.comgoogle.com The choice of catalyst loading (e.g., 1% vs 5% or 10% Pd/C) is crucial, as higher loadings can lead to over-reduction of the pyridine ring to a piperidine (B6355638) moiety. koreascience.kr Following the deoxygenation, the product is treated with aqueous alkali and then acid to hydrolyze any remaining esters and isolate the high-purity this compound. prepchem.com

Alternative, albeit less common, synthetic pathways have been explored, such as the ozonolysis of 8-methylquinoline. koreascience.kr However, these methods are often less efficient and not as suitable for large-scale production compared to the functionalization of nicotinic acid N-oxide. koreascience.kr

Table 1: Key Steps in the Synthesis of this compound from Nicotinic Acid N-Oxide This table is interactive. Click on the headers to sort.

| Step | Reagent(s) | Catalyst | Key Transformation | Reference(s) |

|---|---|---|---|---|

| 1. Acetylation | Acetic Anhydride | None | Introduction of the acetyl group at the C2 position of the pyridine ring. | , smolecule.com, koreascience.kr |

| 2. Deoxygenation | Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Removal of the N-oxide group to restore the pyridine ring. | prepchem.com, google.com, koreascience.kr |

Participation in Metal-Catalyzed Coupling Reactions as a Synthetic Intermediate

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While direct examples of this compound participating in such reactions are not prevalent in primary literature, its structure makes it a highly promising candidate for use as a synthetic intermediate after suitable derivatization.

The general mechanism for palladium-catalyzed reactions like the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound to act as a coupling partner, its carboxylic acid group would typically be converted into a more reactive form, such as an acid chloride, ester, or thioester. sioc-journal.cnnih.gov This transformation turns the carboxylate group into a viable leaving group for the initial oxidative addition step.

The structure of this compound offers a distinct advantage in such reactions. The pyridine nitrogen and the oxygen of the acetyl group are positioned to act as a bidentate directing group. rsc.org This chelation to the metal center (e.g., palladium or nickel) can facilitate the crucial oxidative addition step, potentially allowing for milder reaction conditions and enhanced regioselectivity. rsc.org This strategy is particularly valuable in modern synthetic chemistry for constructing complex molecules.

Table 2: Plausible Metal-Catalyzed Coupling Reactions Using a this compound Derivative This table is interactive. Users can filter by Reaction Type.

| Reaction Type | This compound Derivative (Electrophile) | Coupling Partner (Nucleophile) | Catalyst System (Example) | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Acetylisonicotinoyl chloride | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Acetyl-4-aroylpyridine |

| Heck | 2-Acetyl-4-bromopyridine* | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | 2-Acetyl-4-vinylpyridine derivative |

| Sonogashira | 2-Acetyl-4-iodopyridine* | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | 2-Acetyl-4-alkynylpyridine |

| Stille | 2-Acetylisonicotinoyl chloride | Organostannane (e.g., vinyltributyltin) | Pd(PPh₃)₄ | 2-Acetyl-4-vinylpyridine |

| Buchwald-Hartwig | 2-Acetyl-4-bromopyridine* | Amine | Pd₂(dba)₃ / Ligand (e.g., SPhos) | 4-Amino-2-acetylpyridine derivative |

*Note: These reactions would likely proceed from a halogenated precursor to this compound, or by converting the carboxylic acid to a halide.

Stereochemical Considerations in Reaction Outcomes

The acetyl group of this compound presents a prochiral center, and its reduction is a key reaction where stereochemistry is a critical consideration. The reduction of the ketone to a secondary alcohol, 1-(4-carboxypyridin-2-yl)ethanol, creates a new chiral center.

Standard chemical reduction using agents like sodium borohydride (B1222165) (NaBH₄) will attack the planar carbonyl group from either face with equal probability, resulting in a racemic mixture (a 50:50 mix) of the (R)- and (S)-enantiomers. However, advanced synthetic methodologies allow for highly stereoselective reductions, yielding one enantiomer in high purity.

Biocatalysis offers a powerful route to this transformation. Various microorganisms have been shown to reduce acetylpyridine derivatives with high enantioselectivity. tandfonline.com For example, the yeast Candida maris IFO10003 has been used to reduce acetylpyridines to their corresponding (R)-alcohols with high yield and excellent enantiomeric excess (e.e.). tandfonline.comjst.go.jptandfonline.com Conversely, other organisms like baker's yeast often produce the (S)-enantiomer. tandfonline.com Isolated enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, also catalyze these reductions with high stereospecificity, typically yielding the (S)-alcohol. nih.gov Another advanced technique is asymmetric electroreduction, where using a chiral catalyst like the alkaloid strychnine (B123637) on a mercury cathode can induce the formation of one enantiomer over the other. beilstein-journals.org

Table 3: Examples of Stereoselective Reduction of Acetylpyridine Derivatives This table is interactive. Click on headers to sort by Catalyst or Stereochemical Outcome.

| Catalyst/Method | Substrate Type | Stereochemical Outcome | Enantiomeric Excess (e.e.) | Reference(s) |

|---|---|---|---|---|

| Candida maris IFO10003 | Acetylpyridine derivative | (R)-alcohol | >97% | tandfonline.com, jst.go.jp |

| (S)-1-Phenylethanol Dehydrogenase (PEDH) | Acetylpyridine | (S)-alcohol | >99% | nih.gov |

| Lactobacillus kefir | 2-Acetylpyridine | (R)-alcohol | 97% | tandfonline.com |

| Baker's Yeast (S. cerevisiae) | 2-Acetylpyridine | (S)-alcohol | 85% | tandfonline.com |

Strategic Applications in Organic Synthesis and Drug Discovery

2-Acetylnicotinic Acid as a Key Intermediate in Complex Molecule Construction

The reactivity of 2-acetylnicotinic acid makes it an invaluable building block in the chemical industry. lookchem.com Its functional groups serve as handles for further chemical modifications, enabling the efficient synthesis of intricate molecular architectures.

Precursor Role in Agrochemical Synthesis: Herbicides and Pesticides

2-Acetylnicotinic acid is a core intermediate in the production of several key agrochemicals, particularly herbicides. google.com It is a precursor for imidazolinone herbicides such as imazapyr and imazethapyr, as well as other herbicides like picloram. smolecule.comgoogle.com These compounds are vital for modern agriculture, providing effective weed control. smolecule.com The synthesis pathways for these herbicides leverage the structure of 2-acetylnicotinic acid to build the final active molecules that disrupt essential biological processes in targeted weeds. smolecule.comnih.gov For instance, imazapyr functions by inhibiting an enzyme pathway, interfering with protein synthesis, cell growth, and DNA synthesis in susceptible plants. nih.gov

| Agrochemical | Type | Primary Use |

|---|---|---|

| Imazapyr | Herbicide (Imidazolinone) | Broad-spectrum weed control smolecule.comgoogle.comnih.gov |

| Picloram | Herbicide | Weed control smolecule.comgoogle.com |

| Imazethapyr | Herbicide (Imidazolinone) | Weed control google.com |

Foundational Building Block for Pharmaceutical Compounds

The versatility of 2-acetylnicotinic acid extends into the pharmaceutical realm, where it serves as a foundational component for synthesizing various therapeutic agents. Notable examples include the anti-inflammatory drug niflumic acid and the antiarrhythmic agent disopyramide. smolecule.comgoogle.com The synthesis of these drugs relies on the nicotinic acid framework provided by the intermediate to construct the final pharmacologically active structures.

Utility in the Synthesis of Homonicotinic Acid and Picoperine Derivatives

Beyond the aforementioned agrochemicals and pharmaceuticals, 2-acetylnicotinic acid is also an intermediate for other significant compounds like homonicotinic acid and picoperine. google.com This further underscores its broad utility as a versatile starting material in diverse synthetic applications.

Contribution to Medicinal Chemistry and Lead Optimization

In the field of drug discovery, the modification of existing molecular scaffolds is a key strategy for developing new and improved therapeutic agents. 2-Acetylnicotinic acid and its derivatives provide a fertile ground for such endeavors.

Design and Development of Novel Therapeutic Agents through 2-Acetylnicotinic Acid Derivatization

Medicinal chemists frequently utilize derivatization to enhance the efficacy, selectivity, and pharmacokinetic properties of lead compounds. nih.govdanaher.com The nicotinic acid core is a common motif in many biologically active molecules. nih.gov By modifying the functional groups of 2-acetylnicotinic acid, researchers can create libraries of novel compounds for biological screening. nih.gov For example, new derivatives of niflumic acid, which is synthesized from a nicotinic acid precursor, have been developed and investigated for their potential as anti-inflammatory, analgesic, and even anticancer agents. pensoft.netresearchgate.net This process of lead optimization involves systematically altering the chemical structure to improve its drug-like properties. nih.govsk.ru

| Pharmaceutical | Therapeutic Class | Application |

|---|---|---|

| Niflumic Acid | Anti-inflammatory | Treatment of inflammation smolecule.comgoogle.com |

| Disopyramide | Antiarrhythmic | Treatment of arthritis smolecule.comgoogle.com |

Synthesis of Metal-Ligand Complexes Incorporating 2-Acetylnicotinic Acid for Biological Probing

The nitrogen and oxygen atoms within the 2-acetylnicotinic acid structure make it an excellent ligand for coordinating with metal ions. The resulting metal-ligand complexes have garnered interest for their potential biological activities. hacettepe.edu.traustinpublishinggroup.com The synthesis of such complexes allows for the exploration of new therapeutic and diagnostic applications. Metal complexes can exhibit unique properties, including enhanced biological activity compared to the free ligand. hacettepe.edu.trconnectjournals.com For instance, research into metal complexes of ligands similar to nicotinic acid derivatives has shown potential antibacterial, antifungal, and antimalarial activities. austinpublishinggroup.comnih.gov The ability to fine-tune the properties of these complexes by varying the metal ion or modifying the ligand structure makes this an active area of research for biological probing and the development of novel metallodrugs.

Rational Drug Design Strategies Employing 2-Acetylisonicotinic Acid Scaffolds

Rational drug design is a modern approach to drug discovery that involves the deliberate design of molecules predicted to bind to a specific biological target. The this compound scaffold is well-suited for such strategies.

A typical rational design process using this scaffold would involve:

Target Identification: Identifying a specific enzyme or receptor that plays a key role in a disease process.

Structural Analysis: Using techniques like X-ray crystallography or computational modeling to understand the three-dimensional structure of the target's active site.

Scaffold Hopping and Modification: The this compound core can be used as a starting point. The carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues in the target protein. The acetyl group can be modified to explore different binding pockets, or it can be used as a handle to attach other functional groups. The pyridine (B92270) nitrogen can also participate in hydrogen bonding.

In Silico Screening and Optimization: Computational tools can be used to model how different derivatives of this compound would fit into the active site of the target. This allows for the virtual screening of many potential compounds and the prioritization of the most promising ones for synthesis.

Synthesis and Biological Evaluation: The prioritized compounds are then synthesized and tested for their activity against the target and in cellular assays.

For instance, in designing an inhibitor for a specific kinase, the pyridine ring of the this compound scaffold could mimic the adenine region of ATP, while the acetyl and carboxylic acid groups could be modified to interact with specific amino acid residues in the kinase's active site to confer potency and selectivity. This structure-based approach allows for a more efficient and targeted search for new drugs compared to traditional high-throughput screening methods. nih.gov

Chemical Reactivity

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 2-acetylisonicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The presence of the electron-withdrawing acetyl and carboxylic acid groups further deactivates the ring towards electrophilic attack.

Reactions Involving the Acetyl Group

The acetyl group exhibits typical ketone reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions, including:

Aldol Condensation: Reaction with aldehydes or ketones in the presence of a base.

Halogenation: Reaction with halogens in the presence of an acid or base.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a range of standard transformations:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester. masterorganicchemistry.com

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine, or direct coupling with an amine using a coupling agent, to form an amide. fishersci.co.ukyoutube.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, although this typically requires a strong reducing agent like lithium aluminum hydride.

Correlation Between Chemical Modifications and Biological Efficacy

The biological efficacy of derivatives of isonicotinic acid, the parent structure of this compound, is intrinsically linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these connections, particularly for isonicotinic acid hydrazides, which include the well-known antitubercular drug isoniazid. Research has demonstrated that the electronic, steric, and lipophilic properties of substituents on the pyridine ring significantly influence the antibacterial activity against pathogens like Mycobacterium tuberculosis nih.gov.

Studies have shown that the reactivity of the nitrogen atom within the pyridine ring is a crucial factor for the biological activity of 2-substituted isonicotinic acid hydrazides nih.gov. The rate of quaternization of 2-substituted pyridines, a measure of this reactivity, shows a similar dependence on the steric and electronic effects of the substituents as the antibacterial activities of the corresponding hydrazides nih.gov. This suggests a mechanism where the pyridine nitrogen's reactivity is essential for the compound's mode of action, potentially through incorporation into an NAD analogue nih.gov.

Modifications to the side chains of related nicotinic compounds also play a critical role in determining potency. In studies of anatoxin analogs, which are potent nicotinic acetylcholine receptor agonists, modifications to the side chain confirmed the importance of stereochemistry for nicotinic binding nih.gov. While the parent compound, (+)-anatoxin-a, was the most potent competitor of ligand binding, the investigation of 18 different analogs revealed that factors such as hydrogen bonding strength, planarity, and the size of the side chain moieties are significant in modulating binding affinity nih.gov. For instance, certain methoxyamide and isoxazolidide analogs displayed greater selectivity for the neuronal nicotinic receptor subtype, highlighting how subtle structural changes can fine-tune biological targets nih.gov.

The following table summarizes the general correlation between chemical modifications and the tuberculostatic activity of isonicotinic acid hydrazide derivatives.

| Substituent Property | Influence on Biological Activity | Rationale |

| Electronic Effects | The electronic properties of substituents on the pyridine ring directly impact the reactivity of the ring nitrogen nih.gov. | Reactivity of the pyridine nitrogen is considered essential for the compound's mechanism of action against Mycobacterium tuberculosis nih.gov. |

| Steric Properties | The size and shape (steric bulk) of substituents can either enhance or hinder the interaction with the biological target nih.gov. | Proper fit within the active site of the target enzyme or receptor is necessary for efficacy. |

| Lipophilicity | The lipophilicity (fat-solubility) of the molecule affects its ability to cross bacterial cell membranes to reach its intracellular target. | A balance of hydrophilic and lipophilic properties is often required for optimal absorption and distribution. |

| Side Chain Stereochemistry | The three-dimensional arrangement of atoms in the side chain is critical for binding affinity to nicotinic receptors nih.gov. | Precise stereochemistry is required for optimal interaction with the chiral binding sites of receptors nih.gov. |

Influence of Pyridine Ring Substitution on Biological Activity and Selectivity

The pyridine ring is a versatile scaffold in medicinal chemistry, and substitutions at various positions can profoundly influence a molecule's pharmacological profile, including its potency and selectivity nih.gov. The electron-deficient, aromatic nature of the pyridine ring allows it to engage in π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity nih.gov. The ease of substitution on the ring provides a mechanism for fine-tuning activity and selectivity nih.gov.

In the context of nicotinic acetylcholine receptors (nAChRs), substitutions on the pyridine ring of agonists have been shown to dramatically alter their interaction with different receptor subtypes. A study on 2'-pyridine ring substituted analogs of epibatidine, a potent nAChR agonist, revealed significant variations in affinity, efficacy, and selectivity. For example, a fluoro analog displayed affinities that were 52- to 875-fold greater for β2-containing receptors than for β4-containing receptors nih.gov. Similarly, a norchloro analog showed affinities that were 114- to 3500-fold greater at β2- than at β4-containing receptors, demonstrating that halogen substitutions can confer significant subtype selectivity nih.gov.

Other substitutions yield different pharmacological profiles. A bromo analog had a more modest 4- to 55-fold greater affinity for β2- over β4-containing receptors but showed greater efficacy at α4β4 than at α4β2 subtypes nih.gov. An amino analog also showed a strong preference for β2-containing receptors (10- to 115-fold) and had threefold greater efficacy at α3β4 than at α4β2 receptors nih.gov. Conversely, some modifications, such as hydroxy, dimethylamino, and trifluoromethanesulfonate substitutions, resulted in affinities that were too low to be accurately measured, indicating that not all modifications are beneficial for receptor binding nih.gov.

The following table details the effects of specific pyridine ring substitutions on the activity of epibatidine analogs at neuronal nicotinic receptors.

| Substituent | Effect on Receptor Affinity | Effect on Efficacy | Effect on Potency |

| Fluoro | 52- to 875-fold greater affinity for β2- vs. β4-containing receptors nih.gov. | 3-fold greater efficacy at α4β4 than at α4β2 and α3β4 receptors nih.gov. | Equipotent at all tested receptors nih.gov. |

| Norchloro | 114- to 3500-fold greater affinity for β2- vs. β4-containing receptors nih.gov. | 2-fold greater efficacy at α4β2 and α4β4 than at α3β4 receptors nih.gov. | 4- to 5-fold greater potency at α4β4 and α3β4 than at α4β2 nih.gov. |

| Bromo | 4- to 55-fold greater affinity for β2- vs. β4-containing receptors nih.gov. | Modestly greater efficacy at α4β4 than at α4β2 receptors nih.gov. | 5- to 10-fold greater potency at α4β4 than at α3β4 or α4β2 nih.gov. |

| Amino | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors nih.gov. | 3-fold greater efficacy at α3β4 than at α4β2 receptors nih.gov. | 2- to 4-fold greater potency at α3β4 and α4β4 than at α4β2 nih.gov. |

| Hydroxy | Affinity too low for accurate measurement nih.gov. | Not determined nih.gov. | Not determined nih.gov. |

| Dimethylamino | Affinity too low for accurate measurement nih.gov. | Not determined nih.gov. | Not determined nih.gov. |

Modulation of Cellular Processes by this compound Derivatives

Derivatives of isonicotinic acid can exert significant effects on fundamental cellular processes, including cell cycle progression, apoptosis (programmed cell death), and gene expression. Research into novel isonicotinic acid hydrazides synthesized from tricyclotridecanolones has provided specific insights into these modulatory activities nih.gov.

In one study, a derivative featuring a phenyl side chain was identified as the most toxic among the tested compounds, with its mechanism of toxicity linked to the induction of apoptosis and the ability to block the cell cycle in the G0/G1 phase nih.gov. Another compound from the same series also blocked the cell cycle in the G0/G1 phase but did so without demonstrating toxicity nih.gov. This highlights the potential to separate cytotoxic effects from cell cycle regulation through specific chemical modifications.

Furthermore, these isonicotinic acid derivatives were found to influence the expression of genes encoding key metabolizing enzymes. All tested compounds induced the expression of N-acetyltransferase genes, NAT1 and NAT2, in the HT-29 human colon cancer cell line nih.gov. They also induced the expression of CYP1A1, a member of the cytochrome P450 family, in both HT-29 and HCT-8 cell lines nih.gov. Specific derivatives also increased the expression level of CYP3A4 in HCT-8 cells nih.gov. The modulation of these genes indicates that the compounds can activate metabolic pathways, which could have broader implications for drug metabolism and cellular homeostasis nih.gov.

The table below summarizes the observed effects of specific isonicotinic acid derivatives on cellular processes.

| Cellular Process | Observed Effect | Cell Line(s) | Specific Compound(s) |

| Cell Cycle | Blockage in G0/G1 phase nih.gov. | Not specified | Compound 3 (non-toxic), Compound 6 (toxic) nih.gov. |

| Apoptosis | Induction of apoptosis nih.gov. | Not specified | Compound 6 (phenyl side chain) nih.gov. |

| Gene Expression | Induction of NAT1 and NAT2 genes nih.gov. | HT-29 | All tested compounds nih.gov. |

| Gene Expression | Induction of CYP1A1 gene nih.gov. | HT-29, HCT-8 | All tested compounds nih.gov. |

| Gene Expression | Increased expression of CYP3A4 gene nih.gov. | HCT-8 | Compounds 1, 6, and 7 nih.gov. |

Advanced Analytical Methodologies and Characterization Techniques

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For an organic acid like 2-acetylisonicotinic acid, several chromatographic approaches can be employed, each with distinct advantages depending on the analytical goal. High-performance liquid chromatography (HPLC) is often the preferred method due to its versatility in handling non-volatile and thermally sensitive compounds. conicet.gov.ar Gas chromatography (GC) can also be utilized, typically requiring a derivatization step to enhance the volatility of the analyte. colostate.edu

HPLC is a highly versatile and widely used technique for the analysis of organic acids. nih.gov The choice of separation mode is critical and depends on the physicochemical properties of the analyte and the sample matrix.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode used for the analysis of a wide range of pharmaceutical compounds, including organic acids. conicet.gov.ar In RP-HPLC, a nonpolar stationary phase (often C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). scispace.com For acidic compounds like this compound, controlling the pH of the mobile phase is crucial for achieving good retention and peak shape. A buffer is often added to the mobile phase to maintain a pH below the pKa of the acid, keeping it in its protonated, less polar form, which increases its interaction with the nonpolar stationary phase. A stability-indicating RP-HPLC method was developed for the related compound, isonicotinic acid, using a C18 column with a potassium dihydrogen phosphate buffer (pH 6.9) as the mobile phase and UV detection at 254 nm. researchgate.net

Ion Exclusion Chromatography (IEC): This mode is particularly well-suited for separating weak acids, such as organic acids, from a sample matrix. shimadzu.com The stationary phase is a strong cation-exchange resin in the hydrogen form. The separation mechanism is based on the principle of ion repulsion between the negatively charged stationary phase and the anionic analytes. shimadzu.com Strong acids are highly ionized and thus strongly excluded from the pores of the stationary phase, eluting quickly. Weaker acids like this compound are less ionized and can penetrate the pores to a greater extent, leading to longer retention times. This technique is highly selective for ionic compounds. shimadzu.com

Ion Exchange Chromatography (IC): As an ionic compound, this compound can also be analyzed using ion exchange chromatography. shimadzu.comnih.gov In this technique, separation is based on the reversible interaction between the charged analyte and a charged stationary phase. For an anion like the carboxylate form of this compound, an anion-exchange column with a positively charged stationary phase would be used. The analyte is eluted by a mobile phase containing ions (e.g., from a buffer) that compete for the active sites on the stationary phase. A common detector used with IC is a conductivity detector. nih.gov

| HPLC Mode | Stationary Phase Principle | Mobile Phase Characteristics | Primary Application for this compound |

|---|---|---|---|

| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar, buffered aqueous-organic mixture (e.g., Water/Acetonitrile) | General quantification and stability testing |

| Ion Exclusion | Strong cation-exchange resin (H+ form) | Aqueous, acidic (e.g., dilute sulfuric acid) | Selective separation from complex matrices containing other acids |

| Ion Exchange | Positively charged resin (anion exchanger) | Aqueous buffer (e.g., carbonate/bicarbonate) | Analysis as an ionic species, often with conductivity detection |

Hyphenating HPLC with mass spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass detection. This technique is invaluable for the comprehensive analysis of compounds in complex mixtures. hitachi-hightech.com For this compound, LC-MS can provide not only quantitative data but also structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns.

A sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of the related nicotinic acid and its metabolites in plasma. nih.gov This method utilized a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which offers excellent selectivity and low detection limits. nih.gov Electrospray ionization (ESI) is a common ionization technique for this type of analysis, and it can be operated in either positive or negative ion mode. For an acidic compound like this compound, negative ion mode (ESI-) is often preferred, as it readily forms the [M-H]⁻ ion. hitachi-hightech.com LC-MS is particularly useful in metabolite identification, impurity profiling, and pharmacokinetic studies.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. colostate.edu Due to the polarity and low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. colostate.edu Therefore, a derivatization step is essential prior to GC analysis to convert the polar carboxyl group into a less polar, more volatile functional group. mdpi.com

Common derivatization strategies for carboxylic acids include:

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edumdpi.com

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester, using reagents like diazomethane or methanol with an acidic catalyst (e.g., BF₃ or HCl). colostate.edunih.gov

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). GC-MS provides both retention time data for identification and a mass spectrum that serves as a molecular fingerprint, allowing for confident peak identification by comparison with spectral libraries. semanticscholar.orgthepharmajournal.com This technique is highly effective for identifying and quantifying trace amounts of the analyte.

Validation of Analytical Procedures in Research and Development

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu It is a critical requirement in pharmaceutical development and quality control to ensure the reliability and accuracy of analytical data. The International Council for Harmonisation (ICH) provides guidelines (Q2(R1)) that outline the validation characteristics required for various analytical procedures. europa.eupfigueiredo.org

The core parameters evaluated during method validation ensure the performance of the analytical procedure. researchgate.netscielo.br

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. sps.nhs.uk In chromatography, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by conducting peak purity tests. sps.nhs.uk

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by analyzing a sample of known concentration (e.g., a certified reference material) or by performing recovery studies on a sample spiked with a known amount of the analyte. researchgate.net Accuracy should be assessed across the specified range of the method. europa.eu

Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). europa.eupfigueiredo.org

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net It is determined by analyzing a series of standards at different concentrations and is typically evaluated by visual inspection of a plot of signal versus concentration and by statistical methods, such as calculating the correlation coefficient. researchgate.net

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for the analysis of impurities and trace components.

| Validation Parameter | Definition | Common Method of Evaluation |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferents. | Analysis of spiked placebo; peak purity analysis. sps.nhs.uk |

| Accuracy | Closeness of the measured value to the true value. | Percent recovery of a known amount of spiked analyte. europa.eu |

| Precision | Agreement between repeated measurements. | Calculating RSD from multiple analyses (repeatability, intermediate precision). europa.eu |

| Linearity | Proportionality of signal to analyte concentration. | Analysis of 5-6 concentrations; regression analysis (r²). researchgate.net |

| Range | Concentration interval where the method is valid. | Confirmed by linearity, accuracy, and precision data. europa.eu |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio (e.g., 3:1); standard deviation of the response. scielo.br |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio (e.g., 10:1); standard deviation of the response. researchgate.net |

For assays used in stability studies, the analytical method itself must be "stability-indicating." A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the corresponding properties of the drug substance and drug product. conicet.gov.ar To demonstrate this capability, forced degradation or stress testing is performed. nih.gov

In these studies, the compound is subjected to conditions more severe than accelerated storage conditions. This helps to identify likely degradation products and demonstrate that the analytical method can separate and quantify the active ingredient in the presence of these degradants. sps.nhs.uk

Common stress conditions include:

Acid/Base Hydrolysis: The compound is exposed to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. nih.govnih.gov

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.govnih.gov

Thermal Degradation: The compound is exposed to high temperatures. nih.gov

Photodegradation: The compound is exposed to light, often in a photostability chamber. nih.gov

Following exposure to these stress conditions, the samples are analyzed by the method. The results are used to evaluate the specificity of the method and to ensure that the analyte peak is free from interference from any degradation products, thus confirming the stability-indicating nature of the procedure. sps.nhs.uk

Advanced Spectroscopic Methods for Structural Elucidation of Research Products

The unambiguous determination of molecular structures is a cornerstone of chemical research. For derivatives of this compound, a suite of advanced spectroscopic techniques is employed to provide a comprehensive characterization of newly synthesized compounds. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, offer detailed insights into the connectivity, stereochemistry, and elemental composition of molecules. Research into derivatives of the closely related isonicotinic acid hydrazide provides a clear illustration of how these techniques are applied for the structural elucidation of complex heterocyclic compounds, such as Schiff bases and metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, is fundamental for initial structural verification. In the ¹H NMR spectra of isonicotinic acid hydrazide derivatives, specific chemical shifts and signal multiplicities are indicative of the successful formation of the product. For example, the disappearance of the aldehyde proton signal and the appearance of a new singlet for the azomethine proton (–N=CH–) are key diagnostic markers.

A representative example is the characterization of N′-{(1Z)-[4-(Dimethylamino)phenyl]methylidene}pyridine-4-carbohydrazide. doi.org The ¹H NMR spectrum provides definitive evidence for its structure. The protons of the pyridine (B92270) ring appear as doublets, while the azomethine proton gives a characteristic singlet. The aromatic protons from the dimethylaminophenyl group also show distinct doublet signals, and the methyl protons appear as a singlet further upfield. doi.org

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.73–8.72 | d | Pyridine 2H |

| 8.35 | s | =CH (azomethine) |

| 8.07 | s | –NH |

| 7.82–7.84 | d | Pyridine 2H |

| 7.62–7.60 | d | Aromatic 2H |

| 6.69–6.66 | d | Aromatic 2H |

| 3.07 | s | –CH₃ 6H |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized compounds. Techniques such as Electrospray Ionization (ESI) are commonly used. For the same Schiff base, N′-{(1Z)-[4-(Dimethylamino)phenyl]methylidene}pyridine-4-carbohydrazide, the mass spectrum showed a peak at m/z 269.5, corresponding to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of 268.31 for the chemical formula C₁₅H₁₆N₄O. doi.org

X-ray Crystallography

For definitive structural elucidation, particularly for determining the three-dimensional arrangement of atoms and the geometry of metal complexes, single-crystal X-ray diffraction is the gold standard. In studies of metal complexes involving isonicotinic acid, this technique has been used to determine the coordination geometry. For example, a distorted octahedral geometry was confirmed for a Cu(II) complex of isonicotinic acid, where the copper ion is coordinated to the nitrogen atoms of two pyridine rings and the oxygen atoms of two hydroxyl groups and two water molecules. ajol.info Such analyses provide precise bond lengths and angles, confirming the coordination mode of the ligand to the central metal ion. ajol.info

These advanced spectroscopic and crystallographic methods, when used in combination, provide a powerful toolkit for the unequivocal structural characterization of new research products derived from this compound and related heterocyclic scaffolds.

Computational Chemistry and Theoretical Modeling of 2 Acetylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule. These ab initio methods provide a detailed picture of the electron distribution and energy landscape.

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-acetylnicotinic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to achieve this. Studies on related substituted nicotinic acids have shown that the pyridine (B92270) ring may exhibit slight deviations from planarity due to the steric and electronic effects of the substituents jocpr.com. The acetyl and carboxylic acid groups are predicted to be nearly coplanar with the ring to maximize conjugation, though some rotation around the single bonds is expected.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 165.15 g/mol | Fundamental physical property. |

| Density | 1.303±0.06 g/cm³ | Physical characteristic of the bulk material. |

| Boiling Point | 334.9±27.0 °C | Indicates volatility. |

| Polar Surface Area (PSA) | 67.26 Ų | Correlates with drug transport properties. |

| LogP | 0.98 | Measures lipophilicity, affecting solubility and absorption. |

| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds (from -COOH). |

| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds (from N, C=O, -OH). |

This table summarizes physicochemical properties for 2-acetylnicotinic acid predicted by computational software. lookchem.com

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor-binding capability. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent continuum model.

2-Acetylnicotinic acid has two primary sites for protonation/deprotonation: the carboxylic acid group and the pyridine nitrogen.

Protonation States:

Cationic: At very low pH, both the pyridine nitrogen and the carboxylic acid oxygen can be protonated.

Neutral: At physiological pH, the molecule is expected to exist predominantly as a zwitterion (protonated pyridine nitrogen, deprotonated carboxyl group) or a neutral form where the carboxylic acid is protonated.

Anionic: At higher pH, the carboxylic acid is deprotonated, resulting in a carboxylate anion.

The predicted pKa for the carboxylic acid group of 2-acetylnicotinic acid is approximately 3.40 lookchem.comlookchem.com. This value indicates that it is a moderately strong organic acid, with the carboxylic proton readily dissociating in aqueous solutions. The electron-withdrawing nature of the adjacent acetyl group and the pyridine ring contributes to the stabilization of the resulting carboxylate anion, favoring dissociation.

| Parameter | Predicted Value | Method |

|---|---|---|

| pKa | 3.40 ± 0.10 | Computational Prediction (e.g., via thermodynamic cycles) |

This table displays the computationally predicted acid dissociation constant (pKa) for the carboxylic acid group of 2-acetylnicotinic acid. chemicalbook.com

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. For 2-acetylnicotinic acid, the HOMO is likely distributed over the electron-rich pyridine ring and the oxygen atoms of the substituents.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-deficient regions, particularly the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the pyridine ring itself.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron to a higher energy state mdpi.com.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. For 2-acetylnicotinic acid, MEP analysis would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, especially the carboxylic acid proton, highlighting its acidity nih.gov. These analyses are vital for predicting how the molecule will interact with other reagents or biological targets.

| Quantum Chemical Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -χ | Measures the propensity to accept electrons. |

This table describes key reactivity descriptors that can be calculated from HOMO and LUMO energies obtained through quantum chemical methods. mdpi.com

Molecular Dynamics and Docking Simulations for Biological Interactions

While quantum mechanics provides a detailed view of static electronic properties, classical mechanics-based methods like molecular dynamics and docking are used to simulate the physical movements and interactions of molecules in complex biological environments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. Studies have investigated nicotinic acid derivatives for various pharmacological effects, including potential neuroprotective and antimicrobial activities smolecule.commdpi.comresearchgate.net.

For 2-acetylnicotinic acid, a docking simulation would involve placing the molecule into the active site of a target protein. The simulation then samples numerous positions and orientations (poses) of the ligand, scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses reveal potential key interactions, such as:

Hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Serine).

Hydrophobic interactions involving the pyridine ring.

Coordination with metal ions in the active site, if present.

The binding affinity, often expressed as a docking score or free energy of binding, quantifies the strength of the ligand-receptor interaction mdpi.com.

| Potential Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Acetylcholinesterase | -7.5 | Ser203 | Hydrogen Bond |

| Trp86 | π-π Stacking | ||

| Tyr337 | Hydrophobic |

This hypothetical table illustrates the type of data generated from a molecular docking study of 2-acetylnicotinic acid with a potential biological target. The values are representative and not from a specific study.

Molecules with rotatable single bonds, like 2-acetylnicotinic acid, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable, low-energy conformers and the energy barriers between them. 2-acetylnicotinic acid has two primary rotatable bonds: one connecting the acetyl group to the pyridine ring and another connecting the carboxylic acid group lookchem.com.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, typically in a simulated aqueous environment to mimic physiological conditions. An MD simulation can reveal:

The dynamic stability of a specific conformation.

The flexibility of different parts of the molecule.

The nature of its interactions with surrounding solvent molecules.

The stability of a ligand-protein complex obtained from docking.

By tracking the trajectory of each atom, MD simulations provide a detailed view of the molecule's dynamic behavior, which is essential for understanding its function and interactions in a biological context mdpi.comnih.gov.

| Rotatable Bond | Defining Atoms | Predicted Stable Dihedral Angles | Description |

|---|---|---|---|

| Pyridine-Acetyl | N1-C2-C(acetyl)-O(acetyl) | ~0°, ~180° | Determines the orientation of the acetyl group relative to the ring. |

| Pyridine-Carboxyl | C2-C3-C(carboxyl)-O(hydroxyl) | ~0°, ~180° | Determines the orientation of the carboxylic acid group. |

This table outlines the key rotatable bonds in 2-acetylnicotinic acid and the likely low-energy dihedral angles corresponding to planar or near-planar arrangements of the substituent groups relative to the pyridine ring.

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and rapid alternative to high-throughput screening. For a molecule like 2-acetylisonicotinic acid, virtual screening can be employed to predict its potential as a bioactive compound by assessing its binding affinity to various biological targets.

The process typically involves the creation of a three-dimensional model of the target protein and then computationally "docking" the this compound molecule into the active site of the protein. The docking process calculates the binding energy and assesses the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target.

The general workflow for such a virtual screening study would involve:

Target Selection and Preparation: Identifying a protein target implicated in a disease of interest and preparing its 3D structure.

Ligand Library Preparation: Creating a library of compounds that includes this compound and other related molecules.

Molecular Docking: Using software to predict the binding mode and affinity of the ligands to the target protein.

Hit Identification and Refinement: Analyzing the docking results to identify promising candidates for further experimental testing.

Below is a table summarizing representative virtual screening studies on isonicotinic acid derivatives, which illustrates the methodologies that would be applied to this compound.

| Compound Class | Biological Target | Computational Method | Key Findings |

| Isonicotinic acid hydrazide derivatives | Enoyl-acyl carrier protein reductase (InhA) | Molecular Docking, Machine Learning | Identification of potent anti-tubercular agents. researchgate.net |

| Isonicotinic hydrazide-derived analogues | Mycobacterium Tuberculosis targets (3igo.pdb and 4duh.pdb) | Computer-Aided Drug Design, Molecular Docking | Designed analogues showed better binding affinity than the parent compound. hilarispublisher.com |

| Pyridine derivatives (INH analogues) | 2-trans-enoyl-acyl carrier protein reductase (InhA) | Molecular Docking | Identification of potent antitubercular analogues with good binding interactions. nih.gov |

These examples underscore the utility of virtual screening in identifying the therapeutic potential of compounds sharing the isonicotinic acid scaffold.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energy landscapes and the structures of transient intermediates and transition states. This knowledge is invaluable for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes.

The synthesis of this compound involves several key chemical transformations. Computational methods, particularly density functional theory (DFT), can be used to model these reaction steps. By calculating the energies of reactants, intermediates, products, and transition states, a detailed energy profile for the reaction can be constructed.

This energy profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. The transition state is the highest point on the reaction coordinate between a reactant and a product, and its structure provides crucial information about the geometry of the molecules as they transform.

For a hypothetical synthetic step in the preparation of this compound, such as the oxidation of a precursor, computational analysis would involve:

Geometry Optimization: Calculating the lowest energy structures for all species involved in the reaction step.

Transition State Searching: Locating the transition state structure connecting the reactant and product.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactant and product.

The insights gained from this analysis can guide chemists in selecting appropriate reagents and conditions to favor the desired reaction pathway and minimize side reactions.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can be used to understand and predict these solvent effects. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to account for bulk solvent effects. Explicit solvent models, on the other hand, include individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the reacting molecules in a solvent environment. These simulations can reveal how solvent molecules arrange themselves around the reactants and transition state, and how this organization influences the reaction energetics.

Similarly, if a catalyst is used in the synthesis of this compound, computational methods can be employed to elucidate the catalytic pathway. By modeling the interaction of the reactants and catalyst, researchers can understand how the catalyst lowers the activation energy of the reaction. This can involve identifying the active form of the catalyst, the mechanism of substrate binding, and the elementary steps of the catalytic cycle.

For example, if a metal catalyst is used, computational models can explore different oxidation states of the metal, the coordination of ligands, and the mechanism of oxidative addition, reductive elimination, or other key catalytic steps. This understanding can lead to the design of more efficient and selective catalysts.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Acetylisonicotinic Acid

The future of chemical synthesis for this compound and its analogs is increasingly geared towards sustainability and efficiency. Traditional synthetic methods have often relied on harsh reaction conditions or hazardous reagents. For instance, older methods for preparing related compounds involved reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), which pose environmental and safety challenges. google.com

Emerging research focuses on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize less toxic substances. Key future directions include:

Catalytic Innovations: There is a growing emphasis on replacing stoichiometric reagents with catalytic systems. For example, cleaner deoxygenation reactions for precursors like nicotinic acid N-oxide can be achieved using a Palladium-on-Carbon (Pd/C) catalyst in a hydrogen atmosphere, presenting a more environmentally benign alternative to heavy metal reagents. google.com

Biocatalysis: The use of enzymes as biocatalysts offers a highly selective and sustainable approach to organic synthesis. rsc.org Future research may explore enzymatic pathways to construct the this compound backbone or its derivatives under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. rsc.org

Alternative Energy Sources: Novel methods such as sonication and microwave-assisted synthesis are being explored for related isonicotinic acid derivatives. researchgate.net These techniques can dramatically shorten reaction times from many hours to just minutes and increase product yields, aligning with the principles of green chemistry. researchgate.netamanote.com

The overarching goal is to create synthetic routes that are not only economically viable but also environmentally responsible, ensuring the long-term sustainability of producing these valuable chemical intermediates.

Exploration of Undiscovered Biological Activities and Therapeutic Potential of Derivatives

While derivatives of isonicotinic acid are well-established as antitubercular agents, the therapeutic potential of the this compound scaffold is far from fully realized. nih.govmdpi.com The pyridine (B92270) ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, highlighting its versatility in interacting with biological targets. dovepress.comnih.gov Future research is poised to uncover new applications by exploring a wider range of biological activities.

Promising areas for future investigation include:

Oncology: Certain metal complexes and derivatives of isonicotinic acid have already demonstrated anti-proliferative activity against various cancer cell lines, including human breast and liver cancer. researchgate.netresearchgate.net Further synthesis and screening of this compound derivatives could lead to the discovery of novel antineoplastic agents with unique mechanisms of action. nih.gov

Neurodegenerative Diseases: The isonicotinic acid core is present in compounds investigated for neurological disorders. dovepress.comchemimpex.com Future work could focus on designing derivatives that can cross the blood-brain barrier and modulate targets relevant to diseases like Alzheimer's or Parkinson's.

Inflammatory and Metabolic Diseases: Nicotinic acid (an isomer) and its derivatives are known to have applications in managing cardiovascular disease and inflammation. researchgate.net Systematic screening of this compound analogs could identify new candidates for treating chronic inflammatory conditions or metabolic disorders.

Antimicrobial Resistance: Beyond tuberculosis, designing novel derivatives is a key strategy to combat the rise of drug-resistant pathogens. researchgate.netdntb.gov.ua Modifications to the this compound structure could yield compounds effective against a broader spectrum of bacteria or fungi.

The table below summarizes some of the explored biological activities of isonicotinic acid derivatives, providing a foundation for future research directions.

| Derivative Class | Biological Activity Investigated | Target Disease/Application |

| Isonicotinic Acid Hydrazide (Isoniazid) Analogs | Antitubercular | Tuberculosis nih.gov |

| Metal-Complexed Isonicotinic Hydrazides | Anti-proliferative | Breast Cancer (MCF-7), Liver Cancer (HepG2) researchgate.net |

| Dithiocarbazate Schiff Base Copper(II) Complexes | Anti-proliferative, Antimigratory | Cancer researchgate.net |

| Aziridine-2-carboxylic Acid Derivatives | Enzyme Inhibition, Anti-cancer | Cancer, Thrombosis nih.gov |

| General Pyridine Carboxylic Acid Derivatives | Various | Diabetes, Alzheimer's, HIV/AIDS, Hypertension dovepress.comnih.gov |

Integration with Advanced Drug Delivery Systems for Targeted Applications

The efficacy of a therapeutic agent is determined not only by its intrinsic activity but also by its ability to reach the target site in the body at an effective concentration. The future of therapeutics based on this compound will likely involve its integration with advanced drug delivery systems to enhance specificity and minimize off-target effects.

Emerging strategies include:

Receptor-Targeted Delivery: A promising approach involves attaching the drug molecule to a ligand that binds to a specific receptor highly expressed on target cells. For example, the asialoglycoprotein receptor (ASGPR) on liver cells is a target for delivering drugs to the liver. publichealthtoxicology.com Derivatives of this compound could be conjugated to ligands like N-acetylgalactosamine to achieve hepatocyte-specific delivery for treating liver diseases. publichealthtoxicology.com

Nanocarrier Systems: Encapsulating derivatives within nanocarriers such as liposomes, polymeric nanoparticles, or micelles can improve solubility, protect the drug from degradation, and enable controlled release. This approach can enhance the pharmacokinetic profile of the drug, leading to improved therapeutic outcomes.

Prodrug Strategies: The this compound molecule can be chemically modified into an inactive prodrug form. This prodrug can be designed to be activated only at the target site, for instance, by specific enzymes that are overexpressed in tumor tissues. This strategy increases the drug's concentration where it is needed most, thereby boosting efficacy and reducing systemic toxicity.

Synergistic Approaches Combining Synthetic, Biological, and Computational Methodologies for Enhanced Drug Discovery

The modern drug discovery process is a multidisciplinary endeavor. The future development of this compound-based therapeutics will heavily rely on the synergy between synthetic chemistry, biological screening, and computational modeling. This integrated approach creates a powerful feedback loop for the rational design of new and improved drug candidates.

This synergistic cycle involves:

Computational Design (In Silico): The process often begins with computational tools. Molecular docking simulations can predict how different derivatives of this compound might bind to a specific protein target. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models to correlate chemical structures with their biological activities, guiding the design of more potent compounds. researchgate.net Advanced computational models can even generate novel molecular structures based on desired properties. mdpi.com